![molecular formula C19H20F3N3O3 B1406849 [1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester CAS No. 1311284-03-3](/img/structure/B1406849.png)
[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester
Overview
Description
[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester is a useful research compound. Its molecular formula is C19H20F3N3O3 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nanoarchitectonics
Nanoarchitectonics is a field that deals with the organization of nanoscale structural units. The compound could be used in the synthesis of nanostructured materials, which are essential for various applications, including catalysis, drug delivery, and the creation of functional surfaces .
Terahertz (THz) Technology
The related structural analogs of the compound have been studied for their THz properties . THz technology has applications in security, communication, and medical imaging. The compound’s potential in this field lies in its ability to contribute to the generation and manipulation of THz waves.
Crystal Engineering
The compound’s ability to form stable crystals through π-stacking interactions and hydrogen bonding makes it valuable in crystal engineering . This is crucial for the development of new materials with specific optical, electronic, or mechanical properties.
Computational Chemistry
In computational chemistry, the compound can be used to model and understand the behavior of molecular systems. Density Functional Theory (DFT) and Hirshfeld surface analysis are tools that can be applied to this compound to study its molecular geometry and intermolecular interactions .
properties
IUPAC Name |
ethyl 2-[(E)-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-4-27-18(26)12-28-23-11-13-5-7-14(8-6-13)16-9-15(19(20,21)22)10-17(24-16)25(2)3/h5-11H,4,12H2,1-3H3/b23-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEJBSQDXLFJEL-FOKLQQMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON=CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CO/N=C/C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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